

Quantitative Comparison of DHFR Inhibitor Selectivity

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Compound of Interest				
Compound Name:	Dhfr-IN-13			
Cat. No.:	B15573727	Get Quote		

The selectivity of a DHFR inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the bacterial and human enzymes. A higher ratio of the IC50 or Ki for the human enzyme to the bacterial enzyme signifies greater selectivity for the bacterial target.[1] The following table summarizes the inhibitory activity of Trimethoprim, a classic example of a selective bacterial DHFR inhibitor, and Methotrexate, a potent inhibitor of human DHFR used in cancer chemotherapy.

Inhibitor	Target Organism/Enz yme	IC50	Ki	Selectivity (Human IC50 / Bacterial IC50)
Trimethoprim	Escherichia coli DHFR	Varies by species	-	~2,500 - 55,000 fold
Human DHFR (hDHFR)	55.26 μM[4]	200 nM[5]		
Methotrexate	Human DHFR (hDHFR)	~0.08 μM[4]	26 nM - 45 nM[4]	~0.1
Bacterial DHFR (E. coli)	0.71 nM[4]	-		

Note: Lower IC50 and Ki values indicate higher potency. The selectivity ratio for Trimethoprim highlights its strong preference for the bacterial enzyme. Methotrexate, in contrast, is more



potent against human DHFR.

Experimental Protocols

The determination of IC50 values is a standard method to assess the potency and selectivity of DHFR inhibitors.

Protocol: DHFR Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against bacterial and human DHFR.

Materials:

- Purified recombinant human DHFR and bacterial DHFR (e.g., from E. coli or Staphylococcus aureus)
- Dihydrofolate (DHF), the substrate
- NADPH, the cofactor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- Test compound (DHFR inhibitor) dissolved in a suitable solvent (e.g., DMSO)
- Known DHFR inhibitors for positive controls (e.g., Trimethoprim for bacterial DHFR, Methotrexate for human DHFR)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme (human or bacterial), and varying concentrations of the test compound.
- Controls:
 - No-enzyme control: Assay buffer, DHF, and NADPH.

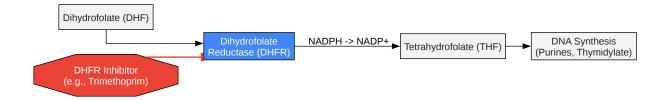


- No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.
- Positive control: A known DHFR inhibitor at a concentration known to cause significant inhibition.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells. The final concentration of DHF should be at or near its Km value for the respective enzyme.
- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
- Data Analysis:
 - Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
 - Normalize the reaction rates to the no-inhibitor control to obtain the percentage of inhibition.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[1]

Visualizing DHFR Inhibition and Experimental Workflow

To further clarify the concepts, the following diagrams illustrate the folate metabolism pathway, the mechanism of DHFR inhibition, and the experimental workflow for determining inhibitor selectivity.

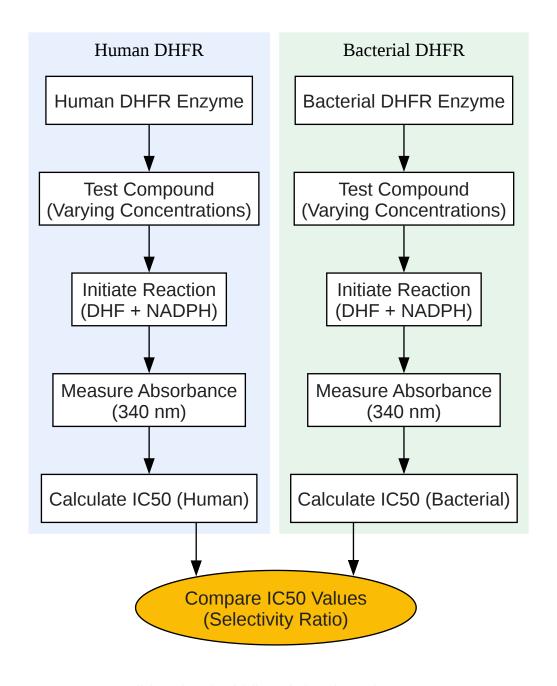




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Caption: Role of DHFR in the folate pathway and its inhibition.





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